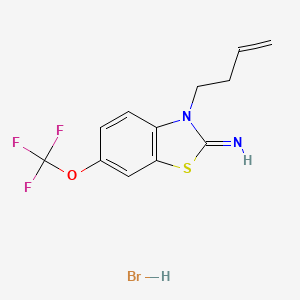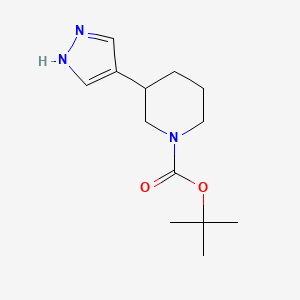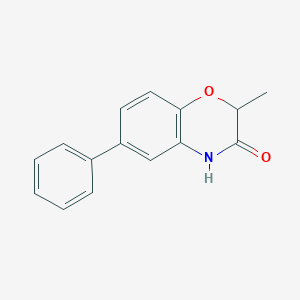
5-Tert-butyloxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyloxazole-2-carboxamide is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid amide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyloxazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl-substituted acyl chlorides with amines under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyloxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Reduction: Formation of oxazole-2-carboxylic acid amine derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Applications De Recherche Scientifique
5-Tert-butyloxazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Tert-butyloxazole-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylic acid amide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-tert-Butyl-oxazole-2-carboxylic acid: Lacks the amide group but shares the oxazole ring and tert-butyl substitution.
5-tert-Butyl-oxazole-2-carboxylic acid methyl ester: Contains a methyl ester group instead of the amide group.
5-tert-Butyl-oxazole-2-carboxylic acid ethyl ester: Contains an ethyl ester group instead of the amide group.
Uniqueness
5-Tert-butyloxazole-2-carboxamide is unique due to the presence of the amide group, which imparts distinct chemical and biological properties. The amide group enhances the compound’s stability and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
5-tert-butyl-1,3-oxazole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)5-4-10-7(12-5)6(9)11/h4H,1-3H3,(H2,9,11) |
Clé InChI |
HXVRWEATINYOLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(O1)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,4-Dichlorophenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B8380570.png)


![3-[5-(1,2-Dithiolan-3-yl)pentanoylamino]propionic acid](/img/structure/B8380578.png)




